Ethyl 3-(benzylselanyl)propanoate
Description
Ethyl 3-(benzylselanyl)propanoate is an organoselenium compound characterized by a propanoate ester backbone substituted with a benzylselanyl (–Se–CH₂C₆H₅) group at the β-position. Organoselenium compounds are notable for their roles in organic synthesis, catalysis, and biological systems due to selenium’s unique redox properties .
Properties
CAS No. |
879131-90-5 |
|---|---|
Molecular Formula |
C12H16O2Se |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
ethyl 3-benzylselanylpropanoate |
InChI |
InChI=1S/C12H16O2Se/c1-2-14-12(13)8-9-15-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
FJIWRBHNLYUQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC[Se]CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzylselanyl)propanoate can be synthesized through the esterification of 3-(benzylselanyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylselanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The benzylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylselanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: 3-(benzylselanyl)propanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzylselanyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of selenium-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(benzylselanyl)propanoate involves its interaction with molecular targets through its ester and benzylselanyl groups. The ester group can undergo hydrolysis to release the active 3-(benzylselanyl)propanoic acid, which can then interact with biological molecules. The benzylselanyl group can participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Ethyl 3-(Methylthio)Propanoate
Structural Similarity : Replaces the benzylselanyl group with a methylthio (–S–CH₃) group.
Key Findings :
- Occurrence: Identified as a major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity and sulfurous notes .
- Reactivity: The thioether (–S–CH₃) group is less polarizable than selenium, resulting in weaker nucleophilicity and redox activity compared to selenoethers.
- Applications : Primarily used in flavor and fragrance industries due to its volatile nature .
| Property | Ethyl 3-(Benzylselanyl)Propanoate (Inferred) | Ethyl 3-(Methylthio)Propanoate |
|---|---|---|
| Substituent | –Se–CH₂C₆H₅ | –S–CH₃ |
| Molecular Weight | Higher (due to Se) | ~162.23 g/mol |
| Aroma Contribution | Likely absent or distinct | Significant (pineapple) |
| Stability | Oxidatively sensitive (Se) | Moderate (S) |
Ethyl 3-(2-Furyl)Propanoate
Structural Similarity : Substitutes the benzylselanyl group with a 2-furyl (aromatic heterocycle) moiety.
Key Findings :
- Electronic Effects : The furyl group is electron-rich, enhancing conjugation with the ester carbonyl, whereas the benzylselanyl group may exhibit electron-withdrawing or donating behavior depending on selenium’s oxidation state .
- Applications : Used in Diels-Alder reactions due to the furan ring’s diene character, contrasting with selenium compounds’ utility in radical or nucleophilic reactions .
Ethyl 3-(Nitrophenyl)-3-Oxopropanoate
Structural Similarity: Features a nitro (–NO₂) group on an aromatic ring instead of selenium. Key Findings:
Ethyl 3-(Isopropylamino)Propanoate
Structural Similarity: Replaces selenium with an isopropylamino (–NH–C₃H₇) group. Key Findings:
- Applications: Critical intermediate in synthesizing Benfuracarb, a carbamate insecticide, highlighting amino esters’ agrochemical utility. Selenium analogs might instead target antioxidant or anticancer pathways .
- Purity : Commercial samples often exceed 99% purity, suggesting rigorous synthesis protocols that could inform selenium analog production .
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